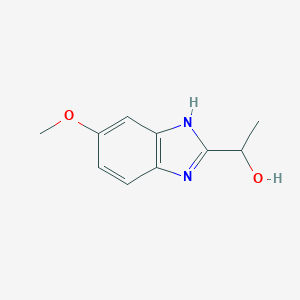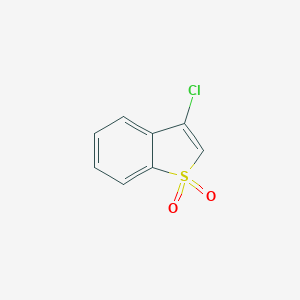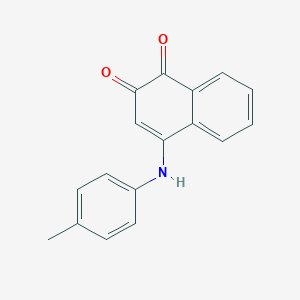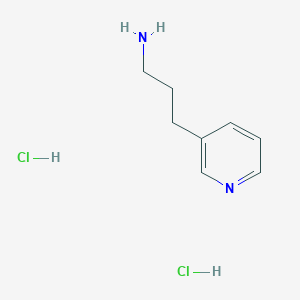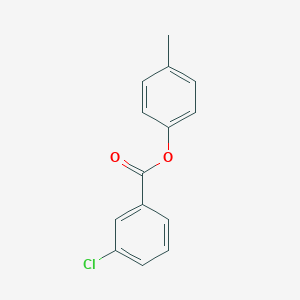![molecular formula C6H8N6 B184336 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 108272-88-4](/img/structure/B184336.png)
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Vue d'ensemble
Description
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine is a small molecule with the CAS Number: 6288-86-4 . It has a molecular weight of 134.14 .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be represented by the InChI code: 1S/C6H6N4/c1-10-6-5(3-9-10)2-7-4-8-6/h2-4H,1H3 .Applications De Recherche Scientifique
Hydrogen Bonding in Crystal Structures : Trilleras et al. (2008) studied N4-substituted 1H-pyrazolo[3,4-d]pyrimidines, including variants similar to 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, focusing on their hydrogen bonding in crystal structures. They found that these molecules can be linked into hydrogen-bonded sheets or frameworks, which is significant for understanding their structural properties (Trilleras et al., 2008).
Pharmacological Significance : The study by Ogurtsov and Rakitin (2021) demonstrated that functionally disubstituted 1H-pyrazolo[3,4-d]pyrimidines, which are structurally related to 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, have various pharmacological activities. Their research focused on nucleophilic substitution reactions to produce derivatives with potential pharmacological significance (Ogurtsov & Rakitin, 2021).
Inhibition of Tyrosine Kinase ACK1 : Kopecky et al. (2008) identified a series of pyrazolo[3,4-d]pyrimidine-3,6-diamines as potent inhibitors of the non-receptor tyrosine kinase ACK1. This discovery is significant for developing targeted therapies in cancer treatment (Kopecky et al., 2008).
Synthesis and Anti-Microbial Evaluation : Eweas et al. (2011) synthesized new pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anti-microbial activities. Some of these compounds exhibited moderate to strong anti-microbial activity, indicating their potential use in developing new antimicrobial agents (Eweas et al., 2011).
Discovery of CK1 Inhibitors : Yang et al. (2012) discovered N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors. This discovery highlights the therapeutic potential of such compounds in treating cancer and central nervous system disorders (Yang et al., 2012).
Antibacterial Properties : Beyzaei et al. (2017) studied 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives for their antibacterial properties. They found that most of these compounds were effective against certain pathogenic bacteria, suggesting their use in antibacterial therapies (Beyzaei et al., 2017).
Propriétés
IUPAC Name |
1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6/c1-12-5-3(2-9-12)4(7)10-6(8)11-5/h2H,1H3,(H4,7,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPQGNGXICAQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



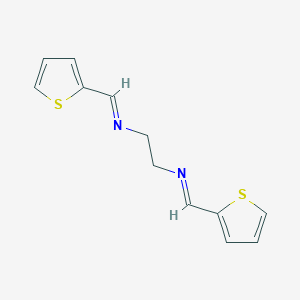

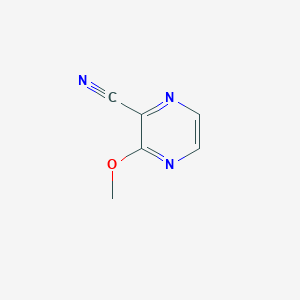
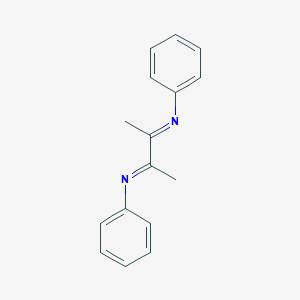
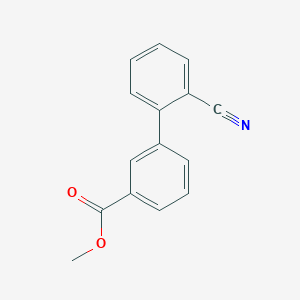
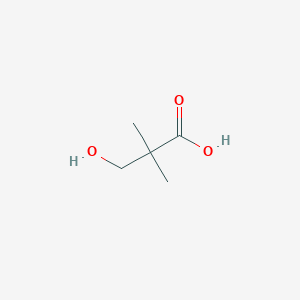
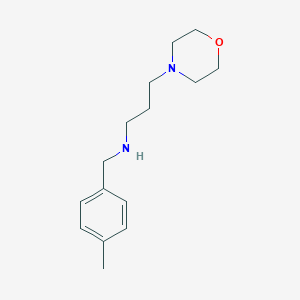

![N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B184269.png)
